molecular formula C8H3ClF3N B3042224 4-Chloro-2,3,6-trifluorophenylacetonitrile CAS No. 537033-62-8

4-Chloro-2,3,6-trifluorophenylacetonitrile

Cat. No.: B3042224
CAS No.: 537033-62-8
M. Wt: 205.56 g/mol
InChI Key: AGMKMEIWIZJLOC-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Acetonitrile (B52724) Chemistry

Halogenated acetonitriles are a class of organic compounds characterized by an acetonitrile group (–CH₂CN) attached to a halogen-containing moiety. Acetonitrile itself is a versatile reagent and solvent in organic synthesis. mdpi.comcommonorganicchemistry.com The introduction of halogens, such as chlorine and fluorine, onto the phenyl ring of phenylacetonitrile (B145931) derivatives dramatically influences the molecule's reactivity and physical properties. acs.org

The presence of the electron-withdrawing cyano group, coupled with the inductive effects of the halogen atoms, activates the aromatic ring towards certain chemical transformations. Halogenated acetonitriles have been identified as by-products in processes like water chlorination, but their primary significance in a synthetic context lies in their utility as intermediates. nih.gov The specific arrangement of a chloro and three fluoro atoms in 4-Chloro-2,3,6-trifluorophenylacetonitrile imparts a distinct electronic profile, making it a subject of interest for creating novel compounds.

Significance of Fluorinated Aromatic Building Blocks in Advanced Organic Synthesis

Fluorinated aromatic compounds are of paramount importance in various sectors, including pharmaceuticals, agrochemicals, and materials science. alfa-chemistry.comsigmaaldrich.comfluorochem.co.uk The incorporation of fluorine atoms into organic molecules can lead to profound changes in their biological and chemical properties. researchgate.nettandfonline.com These changes can include enhanced metabolic stability, increased lipophilicity, and altered binding affinities to biological targets. fluorochem.co.uktandfonline.com

Consequently, there is a continuous demand for novel fluorinated building blocks that can be readily incorporated into larger, more complex molecules. researchgate.nettandfonline.com Compounds like this compound serve as key synthons, providing a pre-functionalized aromatic core that can be further elaborated through various chemical reactions. The strategic placement of both fluorine and chlorine atoms offers multiple sites for selective chemical modification, expanding the synthetic possibilities.

Overview of Academic Research Trajectories for this compound

While specific, in-depth academic studies focusing exclusively on this compound are not extensively documented in publicly available literature, its research trajectory can be inferred from the broader context of related compounds. Research in this area typically focuses on several key aspects:

Synthesis: Developing efficient and scalable methods for the preparation of the title compound is a primary research goal. This often involves multi-step synthetic sequences starting from more readily available precursors.

Reactivity and Functional Group Transformations: A significant area of investigation involves exploring the chemical reactivity of the various functional groups present in the molecule. This includes reactions of the nitrile group, nucleophilic aromatic substitution of the halogen atoms, and modifications of the aromatic ring.

Applications in the Synthesis of Target Molecules: The ultimate goal of research into building blocks like this compound is their application in the synthesis of novel compounds with desired properties. This could include the creation of new pharmaceutical candidates, agrochemicals, or advanced materials.

The table below summarizes the key properties of this compound.

PropertyValue
Molecular Formula C₈H₃ClF₃N
Molecular Weight 209.57 g/mol
CAS Number Not explicitly available in search results

Further research into this compound will likely focus on elucidating its reaction pathways and demonstrating its utility in the synthesis of complex, functional molecules. The unique substitution pattern of this compound ensures its continued relevance as a valuable tool for synthetic chemists.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chloro-2,3,6-trifluorophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3N/c9-5-3-6(10)4(1-2-13)7(11)8(5)12/h3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMKMEIWIZJLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)F)CC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloro 2,3,6 Trifluorophenylacetonitrile

Established Synthetic Routes and Precursors

The traditional synthesis of phenylacetonitrile (B145931) derivatives often relies on robust and well-documented chemical transformations. The primary route to 4-Chloro-2,3,6-trifluorophenylacetonitrile involves the formation of a key carbon-carbon bond through nucleophilic substitution.

Nucleophilic Substitution Reactions in Carbon-Carbon Bond Formation

A cornerstone in the synthesis of arylacetonitriles is the reaction of a benzyl (B1604629) halide with a cyanide salt. chemguide.co.uk For the target molecule, this involves the nucleophilic substitution of 4-chloro-2,3,6-trifluorobenzyl chloride with an alkali metal cyanide, typically sodium cyanide (NaCN) or potassium cyanide (KCN). chemrevise.org

The reaction proceeds via an SN2 mechanism, where the cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of the 4-chloro-2,3,6-trifluorobenzyl chloride. vedantu.com This concerted step results in the displacement of the chloride leaving group and the formation of the desired phenylacetonitrile derivative. youtube.com The efficacy of this reaction is highly dependent on the choice of solvent and reaction conditions. Typically, the reaction is carried out by heating the reactants under reflux in an ethanolic solution. chemguide.co.uk The use of a polar aprotic solvent is crucial, as the presence of water can lead to the competing formation of the corresponding benzyl alcohol. chemguide.co.uk

A general representation of this key reaction is as follows: Cl(F)₃C₆H-CH₂Cl + NaCN → Cl(F)₃C₆H-CH₂CN + NaCl

Several parameters can be optimized to maximize the yield and purity of the product, as demonstrated in analogous syntheses of substituted benzyl cyanides.

Interactive Table: Comparative Reaction Conditions for Benzyl Cyanide Synthesis

Benzyl Halide Precursor Cyanide Source Catalyst/Solvent System Temperature (°C) Yield (%) Reference
p-Chlorobenzyl chloride Sodium cyanide Tetra-n-butylammonium chloride (PTC) / Water 70-85 100 google.com
4-chloro-2-methyl bromobenzene (B47551) trifluoride Cuprous cyanide Cetyl trimethylammonium bromide (PTC) / DMF 154-160 >84 google.com

Synthesis and Optimization of Halogenated Benzyl Precursors

The availability and purity of the starting material, 4-chloro-2,3,6-trifluorobenzyl chloride, is paramount for the successful synthesis of the final product. The synthesis of this precursor is a multi-step process that requires careful control of regioselectivity.

A common industrial method for producing benzyl chlorides is the free-radical chlorination of the corresponding toluene (B28343) derivative. In this case, 2-chloro-1,3,5-trifluoro-4-methylbenzene would be subjected to chlorination using agents like chlorine gas under UV irradiation or sulfuryl chloride (SO₂Cl₂) with a radical initiator.

Alternatively, chloromethylation of 1-chloro-2,3,5-trifluorobenzene (B3040755) presents another viable route. This electrophilic aromatic substitution reaction typically employs paraformaldehyde and a source of chlorine, such as hydrochloric acid, in the presence of a Lewis acid catalyst or a strong mineral acid like sulfuric acid. google.com A patent for the synthesis of the related 2,4,5-trifluorobenzyl chloride describes reacting 1,2,4-trifluorobenzene (B1293510) with paraformaldehyde and sodium chloride in sulfuric acid, achieving high yield and purity. google.com This method could be adapted for the synthesis of the required precursor. Optimization of reaction time, temperature, and reactant stoichiometry is crucial to prevent the formation of side products, such as bis(chloromethyl) derivatives or diarylmethanes.

Advanced Synthetic Approaches and Process Development

To address the challenges of efficiency, selectivity, and environmental impact associated with traditional methods, advanced synthetic strategies are continuously being developed.

Catalytic Strategies for Efficient Synthesis

The nucleophilic substitution reaction for cyanation can be significantly enhanced through catalysis. Phase-transfer catalysis (PTC) is a particularly effective technique. By employing a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetra-n-butylammonium chloride, the cyanide anion can be transported from the aqueous or solid phase into the organic phase containing the benzyl halide. google.com This approach accelerates the reaction rate, allows for milder reaction conditions (lower temperatures), and can improve yields by minimizing side reactions. google.com

The use of cuprous cyanide (CuCN) is another catalytic strategy, often employed for the cyanation of aryl halides but also applicable in certain benzyl halide reactions, particularly when dealing with less reactive substrates. google.comgoogle.com This method, known as the Rosenmund-von Braun reaction, can be effective but often requires high temperatures and polar aprotic solvents like DMF or NMP. google.com

Green Chemistry Principles in this compound Production

The principles of green chemistry aim to design chemical processes that are environmentally benign and sustainable. wjpmr.comnih.gov In the context of synthesizing this compound, several green strategies can be implemented.

Safer Solvents: Traditional solvents like DMF can be replaced with greener alternatives. The use of water with a phase-transfer catalyst represents a significant improvement. google.com Another advanced approach is the use of ionic liquids, which are non-volatile and can often be recycled, providing a more environmentally friendly reaction medium.

Energy Efficiency: Catalytic methods, such as PTC, reduce the energy requirements of the synthesis by allowing for lower reaction temperatures and shorter reaction times. google.comgoogle.com

Atom Economy: The primary nucleophilic substitution reaction exhibits excellent atom economy, as most atoms from the reactants are incorporated into the final product and a simple salt byproduct (e.g., NaCl).

Waste Reduction: Process optimization to maximize yield and minimize byproduct formation is a key green objective. This includes precise control over reaction conditions and the use of efficient catalysts to prevent the formation of impurities that require extensive purification steps and generate waste. google.com Furthermore, developing processes that avoid the use of highly toxic reagents like HCN gas in favor of more manageable salts like NaCN is a crucial safety and environmental consideration. chemrevise.org

By integrating these advanced catalytic and green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Mechanistic Investigations of Reactions Involving 4 Chloro 2,3,6 Trifluorophenylacetonitrile

Elucidation of Reaction Pathways and Intermediates

The elucidation of reaction pathways for 4-Chloro-2,3,6-trifluorophenylacetonitrile is critical for understanding its chemical behavior. This involves identifying the sequence of elementary steps, including the formation of any transient intermediates, that lead from reactants to products.

Detailed Studies of Nucleophilic Addition and Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for polyhalogenated aromatic compounds. mdpi.com The reaction of this compound with a nucleophile (Nu-) is expected to proceed via a stepwise mechanism involving the formation of a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex. nih.gov The presence of three fluorine atoms and a nitrile group, all of which are electron-withdrawing, significantly activates the aromatic ring towards nucleophilic attack.

The initial attack of the nucleophile can, in principle, occur at any of the carbon atoms bearing a halogen. However, the regioselectivity is governed by the ability of the substituents to stabilize the negative charge of the Meisenheimer intermediate. The nitrile group, being a powerful electron-withdrawing group, will strongly stabilize an intermediate where the negative charge is delocalized onto it. Attack at the C4 position (bearing the chlorine atom) or the C2/C6 positions (bearing fluorine atoms) would allow for such stabilization.

Below is a hypothetical reaction scheme illustrating the formation of a Meisenheimer intermediate:

Reaction Scheme: Nucleophilic Aromatic Substitution of this compound

StepReactantsIntermediate/Transition StateProducts
1. Nucleophilic AttackThis compound + Nu-Meisenheimer Complex-
2. Leaving Group ExpulsionMeisenheimer ComplexTransition StateSubstituted Product + Halide Ion

Mechanistic Analysis of Transformation Reactions

Beyond simple substitution, the nitrile group of this compound can undergo various transformations. For instance, hydrolysis of the nitrile can lead to the corresponding carboxylic acid or amide. The mechanism of nitrile hydrolysis typically involves initial protonation of the nitrogen atom, followed by nucleophilic attack by water. The reaction can be catalyzed by either acid or base.

Another potential transformation is the reduction of the nitrile group to an amine. The mechanism of this reaction depends on the reducing agent used. For example, catalytic hydrogenation would involve the adsorption of the nitrile onto a metal surface, followed by the stepwise addition of hydrogen atoms.

Kinetic and Thermodynamic Aspects of Chemical Transformations

The study of kinetics provides information about the rates of chemical reactions, while thermodynamics describes the energy changes that occur. For the reactions of this compound, both aspects are crucial for a complete mechanistic understanding.

Kinetic studies of the nucleophilic aromatic substitution reactions would involve measuring the reaction rate as a function of the concentrations of the reactants. The rate law for a typical SNAr reaction is second order, being first order in the aromatic substrate and first order in the nucleophile.

Rate = k[this compound][Nucleophile]

The rate constant, k, would be influenced by the nature of the nucleophile, the solvent, and the temperature. A hypothetical data table illustrating the effect of the nucleophile on the reaction rate is shown below.

Hypothetical Kinetic Data for the Reaction of this compound with Various Nucleophiles

NucleophileSolventTemperature (°C)Rate Constant (k, M-1s-1)
CH3O-Methanol251.5 x 10-4
C6H5S-Methanol253.2 x 10-3
PiperidineMethanol258.7 x 10-5

Disclaimer: The data in this table is hypothetical and for illustrative purposes only.

Thermodynamic analysis of these reactions would involve determining the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These parameters would indicate whether a reaction is spontaneous and whether it is favored by enthalpic or entropic factors. For example, the substitution of a chlorine atom by a methoxy group is generally an exothermic process.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

In the absence of detailed experimental data, computational chemistry provides a powerful tool for investigating reaction mechanisms. researchgate.net Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations can be used to model the reactions of this compound at the atomic level.

Density Functional Theory (DFT) Studies of Transition States

DFT calculations can be used to determine the geometries and energies of reactants, products, intermediates, and transition states. rsc.org By mapping the potential energy surface of a reaction, the minimum energy pathway can be identified, and the activation energy can be calculated. nih.gov This allows for the prediction of reaction rates and the elucidation of the detailed mechanism.

For the SNAr reaction of this compound, DFT could be used to:

Calculate the relative energies of the Meisenheimer intermediates formed by nucleophilic attack at the different halogen-substituted positions.

Determine the structure of the transition states for the formation of these intermediates and for the subsequent expulsion of the halide ion.

Predict the activation energies for the substitution of chlorine versus fluorine.

A hypothetical table of calculated activation energies is presented below.

Hypothetical DFT-Calculated Activation Energies for Nucleophilic Attack on this compound by Methoxide

Position of AttackLeaving GroupActivation Energy (kcal/mol)
C4Cl18.5
C2F20.1
C6F19.8

Disclaimer: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Mechanistic Insights

Molecular dynamics (MD) simulations can provide insights into the dynamic aspects of a reaction, including the role of the solvent and the conformational changes that occur during the reaction. mdpi.com By simulating the trajectory of the atoms over time, MD can be used to visualize the reaction pathway and to calculate dynamic properties such as the transmission coefficient, which relates to the probability that a system crossing the transition state will proceed to products. nih.govmdpi.com

For the reactions of this compound, MD simulations could be used to:

Study the solvation of the reactants and the Meisenheimer intermediate in different solvents.

Investigate the dynamics of the nucleophilic attack and the departure of the leaving group.

Explore the conformational flexibility of the molecule and its influence on reactivity.

Role of 4 Chloro 2,3,6 Trifluorophenylacetonitrile As a Synthetic Intermediate

A Strategic Building Block for Intricate Molecular Architectures

The specific arrangement of substituents on the phenyl ring of 4-Chloro-2,3,6-trifluorophenylacetonitrile provides a unique platform for the construction of complex organic molecules. The interplay of the electron-withdrawing effects of the halogen atoms and the synthetic versatility of the nitrile group allows for a range of chemical transformations, making it a strategic asset in multistep synthetic sequences.

Precursor for Fluorinated Benzeneacetic Acid Derivatives

One of the primary applications of this compound is its role as a precursor to fluorinated benzeneacetic acid derivatives. The nitrile group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (4-Chloro-2,3,6-trifluorophenyl)acetic acid. This transformation is a fundamental step in the synthesis of various biologically active compounds and advanced polymers.

The hydrolysis of the nitrile to a carboxylic acid proceeds in a two-step mechanism, initially forming an amide intermediate which is then further hydrolyzed to the carboxylic acid. The reaction conditions can be tuned to favor either the partial or complete hydrolysis product, offering further synthetic flexibility.

Table 1: Hydrolysis of this compound

ReactantReagentsProduct
This compoundH2O, H+ or OH-(4-Chloro-2,3,6-trifluorophenyl)acetic acid

Utilization in the Formation of Nitrogen-Containing Heterocycles

The nitrile functionality of this compound is a key handle for the construction of various nitrogen-containing heterocyclic systems. These structural motifs are prevalent in a vast number of pharmaceuticals and agrochemicals. For instance, the nitrile group can undergo cycloaddition reactions or be used as a precursor for the formation of amines, amides, and other nitrogenous functional groups that can subsequently be cyclized to form rings such as pyridines, pyrimidines, and imidazoles. The presence of the fluorinated and chlorinated phenyl ring can significantly influence the biological activity of the resulting heterocyclic compounds.

Integration into the Synthesis of Polyfunctionalized Aromatic Compounds

The halogen substituents on the aromatic ring of this compound offer multiple sites for further functionalization through various cross-coupling reactions. For example, the chloro group can participate in palladium-catalyzed reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of aryl, alkyl, and amino groups. This capability enables the integration of the this compound core into larger, more complex, and polyfunctionalized aromatic systems. The fluorine atoms, while generally less reactive in these coupling reactions, play a crucial role in modulating the electronic properties and metabolic stability of the final products.

A Key Intermediate in Agrochemical and Advanced Material Synthesis

The unique electronic properties imparted by the combination of chlorine and multiple fluorine atoms make this compound a valuable intermediate in the synthesis of modern agrochemicals and advanced materials. In the agrochemical sector, the presence of a trifluoromethyl group or a highly fluorinated phenyl ring is often associated with enhanced efficacy and metabolic stability of herbicides, insecticides, and fungicides. This compound serves as a key starting material for the introduction of this desirable toxiphore.

In the realm of advanced materials, the high polarity and thermal stability of fluorinated organic compounds are highly sought after. This compound can be used to synthesize monomers that are subsequently polymerized to create materials with unique properties, such as high thermal resistance, low dielectric constants, and specific optical characteristics, making them suitable for applications in electronics and aerospace.

Designing and Synthesizing Novel Chemical Entities

The reactivity profile of this compound allows for its use in the rational design and synthesis of new chemical entities with tailored properties. Medicinal chemists and materials scientists can leverage the distinct reactivity of the nitrile and chloro groups to systematically modify the core structure and explore the resulting impact on biological activity or material properties. This strategic approach facilitates the development of novel compounds with improved performance characteristics. The ability to selectively functionalize different positions on the molecule provides a powerful tool for structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery and materials science research.

Derivative Chemistry and Structure Reactivity Relationships of 4 Chloro 2,3,6 Trifluorophenylacetonitrile

Synthesis of Novel Derivatives

The structure of 4-Chloro-2,3,6-trifluorophenylacetonitrile offers two primary sites for chemical modification: the acetonitrile (B52724) side chain and the polyhalogenated phenyl ring. These sites allow for a diverse range of synthetic transformations to generate novel derivatives with potentially enhanced or specific properties.

Modifications at the Acetonitrile Side Chain

The acetonitrile group is a versatile functional handle that can be transformed into a variety of other functionalities. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and material characteristics.

Common transformations of the nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(4-Chloro-2,3,6-trifluorophenyl)acetic acid, or the amide, 2-(4-Chloro-2,3,6-trifluorophenyl)acetamide. byjus.com These derivatives introduce hydrogen bonding capabilities and can serve as precursors for further reactions, such as esterification or the formation of other amide derivatives.

Reduction: The nitrile group can be reduced to a primary amine, 2-(4-Chloro-2,3,6-trifluorophenyl)ethanamine, using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a basic center into the molecule, which can be crucial for interactions with biological targets.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile carbon to form, after hydrolysis of the intermediate imine, ketones with a variety of substituents. byjus.com This allows for the introduction of diverse alkyl or aryl groups.

Cycloaddition Reactions: The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazole rings. This transformation is a common strategy in medicinal chemistry to introduce a metabolically stable acidic group that can mimic a carboxylic acid.

Interactive Data Table: Potential Derivatives from Acetonitrile Side Chain Modification

Reaction TypeReagents and ConditionsProduct Functional GroupPotential Derivative Name
HydrolysisH₃O⁺ or OH⁻, heatCarboxylic Acid2-(4-Chloro-2,3,6-trifluorophenyl)acetic acid
HydrolysisH₂O₂, baseAmide2-(4-Chloro-2,3,6-trifluorophenyl)acetamide
ReductionLiAlH₄ or H₂, catalystPrimary Amine2-(4-Chloro-2,3,6-trifluorophenyl)ethanamine
Grignard Reaction1. RMgX 2. H₃O⁺Ketone1-(Alkyl/Aryl)-2-(4-chloro-2,3,6-trifluorophenyl)ethan-1-one
CycloadditionNaN₃, catalystTetrazole5-((4-Chloro-2,3,6-trifluorophenyl)methyl)-1H-tetrazole

Functionalization and Derivatization of the Polyhalogenated Phenyl Ring

The polyhalogenated phenyl ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly due to the presence of multiple electron-withdrawing fluorine atoms. nih.govwikipedia.org The chlorine atom, being less electronegative and a better leaving group than fluorine in many SNAr reactions, can be a primary site for substitution. Additionally, palladium-catalyzed cross-coupling reactions offer a powerful tool for C-C and C-heteroatom bond formation.

Key derivatization strategies for the phenyl ring include:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by various nucleophiles. For instance, reaction with ammonia (B1221849) or amines can yield aniline (B41778) derivatives, while reaction with alkoxides or hydroxides can produce phenol (B47542) or ether derivatives. The rate and regioselectivity of these reactions are influenced by the electronic nature of the nucleophile and the substitution pattern on the ring.

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond by coupling the aryl chloride with an organoboron compound. wikipedia.orgnumberanalytics.com This is a highly versatile method for introducing a wide range of alkyl, alkenyl, or aryl substituents, leading to the synthesis of biaryl compounds and other complex structures.

Other Cross-Coupling Reactions: Other transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (for C-N bond formation) and the Sonogashira coupling (for C-C triple bond formation), can also be employed to further diversify the functionality of the phenyl ring.

Interactive Data Table: Potential Derivatives from Phenyl Ring Functionalization

Reaction TypeReagents and ConditionsFunctional Group IntroducedPotential Derivative Name
Nucleophilic Aromatic SubstitutionR-NH₂, baseAmino4-(Substituted-amino)-2,3,6-trifluorophenylacetonitrile
Nucleophilic Aromatic SubstitutionR-OH, baseHydroxy/Alkoxy4-(Hydroxy/Alkoxy)-2,3,6-trifluorophenylacetonitrile
Suzuki-Miyaura CouplingR-B(OH)₂, Pd catalyst, baseAlkyl/Aryl4-(Alkyl/Aryl)-2,3,6-trifluorophenylacetonitrile
Buchwald-Hartwig AminationR₂NH, Pd catalyst, baseDisubstituted Amino4-(Disubstituted-amino)-2,3,6-trifluorophenylacetonitrile

Systematic Investigation of Structure-Reactivity Correlations

Understanding the relationship between the chemical structure of this compound derivatives and their reactivity is crucial for predicting their behavior in chemical and biological systems and for the rational design of new molecules with desired properties.

Influence of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of the derivatives of this compound are governed by the electronic and steric effects of the substituents on both the phenyl ring and the acetonitrile side chain.

Steric Effects: The size of the substituents can influence the regioselectivity of reactions by sterically hindering certain positions. For example, in reactions on the phenyl ring, bulky substituents may favor attack at the less hindered positions.

Hammett Plots: The Hammett equation provides a quantitative means to correlate reaction rates and equilibrium constants for reactions of substituted aromatic compounds. walisongo.ac.id By plotting the logarithm of the rate or equilibrium constant against the substituent constant (σ), a linear relationship is often observed. The slope of this line, the reaction constant (ρ), provides insight into the sensitivity of the reaction to the electronic effects of the substituents. libretexts.org A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value suggests it is favored by electron-donating groups.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively. sciepub.com

For the derivatives of this compound, QSAR and QSPR studies could be employed to:

Predict Biological Activity: By developing models based on a training set of derivatives with known biological activities (e.g., herbicidal, fungicidal, or pharmaceutical), the activity of newly designed, unsynthesized compounds can be predicted. This can help prioritize synthetic efforts towards the most promising candidates.

Optimize Physicochemical Properties: QSPR models can be used to predict properties such as solubility, lipophilicity (logP), and metabolic stability. These properties are critical for the bioavailability and efficacy of drug candidates and the performance of materials.

Identify Key Structural Features: The descriptors used in QSAR/QSPR models (e.g., electronic, steric, and hydrophobic parameters) can provide insights into the key structural features that are important for a particular activity or property. For instance, a model might reveal that a specific substitution pattern on the phenyl ring is crucial for high biological activity.

While specific QSAR/QSPR studies on this compound derivatives are not extensively reported in the public domain, the principles of these methods are broadly applicable to halogenated aromatic compounds. nih.govnih.gov The development of such models would be a valuable step in the systematic exploration and optimization of this chemical scaffold.

Advanced Analytical and Spectroscopic Methodologies for Research on 4 Chloro 2,3,6 Trifluorophenylacetonitrile and Its Transformations

High-Resolution Spectroscopic Techniques for Elucidating Product Structures

Spectroscopic methods are indispensable for the structural elucidation of organic molecules. For a polysubstituted aromatic compound like 4-Chloro-2,3,6-trifluorophenylacetonitrile, techniques that can unambiguously determine the substitution pattern and identify functional groups are of paramount importance.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of fluorinated organic compounds. rsc.org The presence of multiple NMR-active nuclei (¹H, ¹³C, ¹⁹F) in this compound and its derivatives provides a wealth of structural information.

¹H NMR: The proton NMR spectrum is typically the simplest, showing signals for the methylene (B1212753) protons of the acetonitrile (B52724) group (-CH₂CN). The chemical shift and multiplicity of these protons can be influenced by the adjacent aromatic ring.

¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. The aromatic region will show distinct signals for each of the six carbons in the phenyl ring, with their chemical shifts influenced by the attached halogen substituents. The signals for the methylene carbon and the nitrile carbon will also be present in characteristic regions.

¹⁹F NMR: Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is an exceptionally powerful tool for characterizing fluorinated compounds. rsc.org It provides distinct signals for each fluorine atom on the aromatic ring, and the coupling patterns (J-coupling) between them, as well as with nearby protons, can definitively establish their relative positions.

Table 1: Predicted NMR Spectroscopic Data for this compound

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
¹H (-CH₂CN)~ 4.1TripletJ(H-F) ≈ 2.5 Hz
¹³C (Aromatic)100 - 160MultipleComplex C-F couplings
¹³C (-CH₂CN)~ 15Singlet
¹³C (-CN)~ 115Singlet
¹⁹F (F-2)-110 to -130MultipletJ(F-F), J(F-H)
¹⁹F (F-3)-135 to -155MultipletJ(F-F)
¹⁹F (F-6)-95 to -115MultipletJ(F-F), J(F-H)

Note: The data in this table are predicted values based on typical chemical shifts for similar fluorinated aromatic compounds and are for illustrative purposes.

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For halogenated compounds, the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a characteristic signature in the mass spectrum, aiding in the identification of chlorine-containing fragments. osti.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental formula with high confidence. The fragmentation of this compound under electron ionization (EI) would likely involve the loss of the chlorine atom, the cyano group, or cleavage of the benzyl (B1604629) C-C bond.

Table 2: Expected Mass Spectrometry Data for this compound

Technique Measurement Expected Value Information Gained
HRMS (ESI/APCI)[M+H]⁺ or [M-H]⁻C₈H₄ClF₃N⁺ or C₈H₂ClF₃N⁻Elemental Formula Confirmation
GC-MS (EI)Molecular Ion (M⁺)m/z 205, 207 (3:1 ratio)Molecular Weight and Isotopic Pattern
MS/MSFragmentation PatternLoss of Cl, CN, CH₂CNStructural Fragments

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. bjp-bg.com The spectra arise from the vibrations of molecular bonds, and specific bonds or groups give rise to characteristic absorption or scattering peaks.

For this compound, key vibrational modes include:

C≡N stretch: A sharp, intense absorption in the region of 2240-2260 cm⁻¹.

C-F stretches: Strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Aromatic C=C stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

C-Cl stretch: An absorption in the lower frequency region, typically 600-800 cm⁻¹.

C-H stretches: From the methylene group, appearing just below 3000 cm⁻¹.

The specific frequencies can provide insight into the electronic environment of the functional groups. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Nitrile (-C≡N)Stretching2240 - 2260
Aromatic RingC=C Stretching1400 - 1600
Aryl-FluorineC-F Stretching1000 - 1400
Methylene (-CH₂-)C-H Stretching2850 - 2960
Aryl-ChlorineC-Cl Stretching600 - 800

Chromatographic Separations for Reaction Monitoring and Purification

Chromatographic techniques are essential for separating the components of a reaction mixture, allowing for both the monitoring of a reaction's progress and the purification of the final product. researchgate.net Given the nature of this compound, both gas and liquid chromatography are applicable.

Gas Chromatography (GC): Suitable for thermally stable and volatile compounds. GC, often coupled with a mass spectrometer (GC-MS), can be used to monitor the disappearance of starting materials and the appearance of products. The retention time is a characteristic property of the compound under specific conditions (e.g., column type, temperature program).

High-Performance Liquid Chromatography (HPLC): A versatile technique for both analytical and preparative-scale separations. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water), would be a common choice for purifying this compound and its derivatives. A UV detector is typically used for aromatic compounds.

Thin-Layer Chromatography (TLC): A rapid and inexpensive method for qualitatively monitoring reactions. It helps in determining the number of components in a mixture and finding a suitable solvent system for a larger-scale column chromatography separation.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination of Derivatives

While X-ray crystallography requires a suitable single crystal, it provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. researchgate.net For derivatives of this compound that may be synthesized, particularly those with new stereocenters, X-ray crystallography is the gold standard for determining the absolute stereochemistry and preferred conformation in the solid state. dntb.gov.ua

The analysis of a crystal structure of a derivative would confirm the connectivity of the atoms and the substitution pattern on the aromatic ring, validating the assignments made by spectroscopic methods. mdpi.com The crystallographic data, including unit cell dimensions and space group, provide a unique fingerprint for the crystalline solid.

Theoretical and Computational Chemistry Studies on 4 Chloro 2,3,6 Trifluorophenylacetonitrile

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

No specific data is available on the HOMO-LUMO gap and other quantum chemical descriptors for this compound, which are essential for predicting its kinetic stability and reactivity.

Charge Distribution and Electrostatic Potential Mapping

Without dedicated computational analysis, a precise description of the charge distribution and the molecular electrostatic potential (MEP) map, which would identify electrophilic and nucleophilic sites, cannot be generated.

Conformational Analysis and Energetic Landscapes

A detailed conformational analysis, including the identification of stable conformers and the energetic barriers between them, has not been reported for this molecule.

Prediction of Spectroscopic Signatures for Deeper Characterization

While basic spectroscopic data may exist from commercial suppliers, in-depth theoretical predictions of its NMR, IR, and other spectroscopic signatures, which are crucial for detailed characterization, are not available in published research.

Conclusion

Summary of Key Academic Contributions and Findings

A comprehensive review of available scientific literature and patent databases reveals a significant lack of specific academic contributions or detailed research findings for the compound 4-Chloro-2,3,6-trifluorophenylacetonitrile. While its constituent chemical features—a chlorinated and polyfluorinated phenyl ring attached to an acetonitrile (B52724) group—are common in compounds of significant academic and industrial interest, this particular isomeric structure does not appear to have been the subject of dedicated study.

Research on related isomers, such as 2,4,5-trifluorophenylacetonitrile (B1303388), highlights the role of such compounds as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of multiple fluorine atoms and a chlorine atom on the benzene (B151609) ring is known to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making trifluorophenylacetonitrile derivatives valuable building blocks in medicinal chemistry. cymitquimica.comchem960.com The nitrile group further serves as a key functional handle for conversion into various other chemical moieties.

However, without specific research dedicated to the 4-Chloro-2,3,6-trifluoro isomer, any summary of its contributions would be speculative. There are no available detailed reports on its synthesis, reactivity, or application that would allow for an evidence-based summary of its academic findings. Its primary role appears to be as a potential, albeit not widely documented, building block in organic synthesis, available through a limited number of chemical suppliers.

Broader Impact and Future Outlook in Fluorine and Organic Chemistry Research

The study of fluorinated organic molecules is a cornerstone of modern medicinal, agricultural, and materials chemistry. The introduction of fluorine atoms into organic scaffolds can dramatically alter a molecule's physical, chemical, and biological properties. nih.govnih.gov Compounds like phenylacetonitriles, substituted with multiple fluorine atoms, are part of a larger class of organofluorine compounds that continue to attract significant research interest.

The future outlook for compounds structurally related to this compound remains positive. The demand for novel, highly functionalized, and stereochemically complex molecules for drug discovery and advanced materials ensures ongoing research into the synthesis and application of fluorinated building blocks. nih.gov Key areas of future investigation in this field include:

Development of Novel Synthetic Methodologies: The regioselective synthesis of polysubstituted aromatic rings remains a challenge in organic chemistry. Future research will likely focus on more efficient and selective methods to synthesize specific isomers of compounds like chlorotrifluorophenylacetonitrile, which could open new avenues for creating diverse chemical libraries.

Exploration of Physicochemical Properties: The specific substitution pattern of fluorine and chlorine atoms in this compound would impart a unique dipole moment and electronic profile. Future work could involve the synthesis of this isomer to study its properties and compare them to other known isomers, providing deeper insights into structure-property relationships in polyhalogenated aromatics.

Applications in Medicinal Chemistry: As a highly functionalized small molecule, it could serve as a scaffold or intermediate for new bioactive compounds. The trifluoromethyl group, for instance, is a well-established feature in many pharmaceuticals for its positive impact on metabolic stability and binding affinity. nih.gov Research into the biological activity of derivatives of this and related compounds could yield new therapeutic leads.

While this compound itself has not been a focus of major research, its chemical structure places it within a class of compounds vital to the future of fluorine and organic chemistry. Advances in synthetic methods and a continued drive for novel functional molecules may lead to a greater exploration of this and other currently understudied isomers.

Q & A

Q. What chromatographic methods are optimal for analyzing 4-Chloro-2,3,6-trifluorophenylacetonitrile and its intermediates?

Methodological Answer: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is recommended for separating and quantifying halogenated phenylacetonitrile derivatives. Key parameters include:

  • Column: C18 reverse-phase column.
  • Mobile Phase: Acetonitrile/water gradient (e.g., 60:40 to 90:10).
  • Detection Wavelength: 220–260 nm (adjusted based on substituent absorption maxima).
  • Quenching Agents: Use ascorbic acid (0.1–1.0% w/v) to neutralize residual oxidizing agents (e.g., chlorine dioxide) that may interfere with analysis .

Q. What critical steps minimize byproduct formation during synthesis?

Methodological Answer:

  • Reaction Conditions: Use anhydrous acetonitrile at 82°C under inert atmosphere (N₂/Ar) to prevent hydrolysis or oxidation .
  • Catalysts: Potassium carbonate (K₂CO₃) facilitates nucleophilic substitution while minimizing side reactions.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol/water mixtures improves purity. Monitor intermediates via TLC (Rf ~0.5 in 7:3 hexane:EtOAc).

Q. What safety precautions are essential for handling reactive intermediates?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and fume hoods to avoid exposure to toxic byproducts (e.g., chlorinated or fluorinated gases).
  • Waste Management: Segregate halogenated waste and neutralize residual acids/bases before disposal.
  • Emergency Protocols: Keep sodium bicarbonate (for acid spills) and calcium gluconate gel (for fluoride exposure) accessible .

Advanced Research Questions

Q. How do fluorine substituents influence reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing nature of fluorine at the 2,3,6-positions enhances the electrophilicity of the nitrile group, accelerating reactions with nucleophiles (e.g., amines, thiols). Comparative studies with mono-fluorinated analogs (e.g., 4-Fluorophenylacetonitrile) show a 2–3x rate increase due to cumulative inductive effects. Density Functional Theory (DFT) calculations can quantify substituent effects on charge distribution .

Q. How can NMR spectroscopy differentiate structural isomers in halogenated phenylacetonitriles?

Methodological Answer:

  • ¹H NMR: Ortho-fluorine substituents (e.g., 2-F) cause deshielding of adjacent protons (δ 7.2–7.8 ppm), while para-chlorine leads to distinct splitting patterns.
  • ¹⁹F NMR: Fluorine chemical shifts (δ -110 to -120 ppm for aromatic F) and coupling constants (³J₆-F ~8 Hz) resolve positional isomers.
  • Isotopic Labeling: Use deuterated analogs (e.g., 4-Chlorophenol-d₄) as internal standards for precise quantification .

Q. What strategies control regioselectivity during multi-halogen substitution?

Methodological Answer:

  • Directed Ortho-Metalation (DoM): Use directing groups (e.g., nitrile) to position halogens via palladium-catalyzed C–H activation.
  • Protection/Deprotection: Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) to prioritize substitution at less hindered positions.
  • Steric Maps: Computational modeling (e.g., Molecular Operating Environment, MOE) predicts steric hindrance, guiding substituent placement .

Q. How do steric effects from ortho-substituents impact cross-coupling reactions?

Methodological Answer: Ortho-chloro/fluoro groups hinder access to the nitrile moiety in Suzuki-Miyaura couplings. Mitigation strategies include:

  • Ligand Design: Bulky ligands (e.g., SPhos) reduce steric clash between palladium catalysts and substituents.
  • Microwave-Assisted Synthesis: Elevated temperatures (120°C) improve reaction kinetics for sterically hindered systems.
    Yields typically decrease by 20–30% compared to meta-substituted analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.